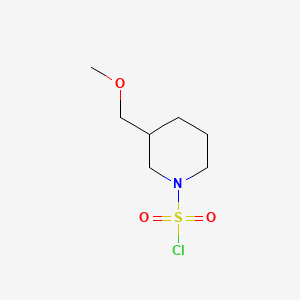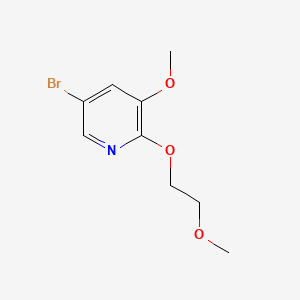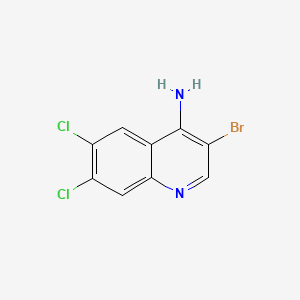
2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group attached to a piperidine ring, which is further connected to an ethane-1,1-diol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol typically involves the reaction of piperidine derivatives with trifluoroacetaldehyde. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetyl derivatives, while reduction can produce trifluoroethyl alcohols.
科学的研究の応用
2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the effects of trifluoromethyl groups on biological activity and molecular interactions.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The piperidine ring may also contribute to binding affinity and specificity towards certain biological targets.
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoro-1-piperidin-4-ylethanol
- 2,2,2-Trifluoro-1-piperidin-4-ylacetaldehyde
- 2,2,2-Trifluoro-1-piperidin-4-ylacetic acid
Uniqueness
2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol is unique due to the presence of both a trifluoromethyl group and an ethane-1,1-diol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and organic synthesis. The compound’s ability to undergo diverse chemical reactions further enhances its versatility in research and industrial settings.
特性
IUPAC Name |
2,2,2-trifluoro-1-piperidin-4-ylethane-1,1-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2/c8-7(9,10)6(12,13)5-1-3-11-4-2-5/h5,11-13H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFIIKLKMHUZCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B566837.png)
![2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B566838.png)






